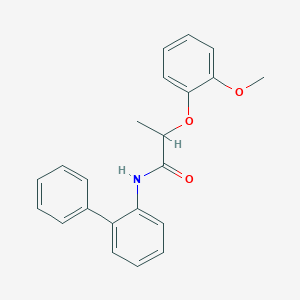
N-2-biphenylyl-2-(2-methoxyphenoxy)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves reactions between specific phenyl and methoxyphenoxy precursors. For instance, compounds like (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide have been synthesized through reactions involving phenylethanamine and naproxen derivatives, showcasing a method that could be adapted for N-2-biphenylyl-2-(2-methoxyphenoxy)propanamide (Manolov et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-2-biphenylyl-2-(2-methoxyphenoxy)propanamide has been characterized using various spectroscopic techniques including NMR, UV, IR, and mass spectrometry. These techniques provide insights into the chemical environment of the molecule, bond lengths, and the spatial arrangement of atoms, which are crucial for understanding its reactivity and properties (Manolov et al., 2021).
Applications De Recherche Scientifique
Bioactive Constituents and Antibacterial Properties
Research has identified various compounds with significant bioactive potential. For instance, studies on Jolyna laminarioides have isolated compounds exhibiting chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii, highlighting the potential of such compounds in medical applications (Atta-ur-rahman et al., 1997). Additionally, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have demonstrated significant antibacterial and antifungal activities, potentially matching the antimicrobial activity of established agents like Ampicilline and Flucanazole (Helal et al., 2013).
Chemical Properties and Thermal Stability
The effects of o-Methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins have been extensively studied. The research indicates that these groups significantly impact the physical properties and thermal stability of cyanate ester resins derived from renewable phenols, offering insights into the development of sustainable materials with enhanced performance characteristics (Harvey et al., 2015).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of specific propanamide derivatives have been investigated to understand their ideal pharmacokinetic characteristics in preclinical studies. One study focused on S-1, a selective androgen receptor modulator, revealing its low clearance, moderate distribution, and extensive metabolism in rats. This research provides valuable information for the preclinical development of propanamide-based therapeutic agents (Wu et al., 2006).
Antioxidants and Cancer Treatment
Novel antioxidants derived from phenolic compounds have shown potential in cancer treatment. Studies have demonstrated that these antioxidants do not affect normal human tissues but can effectively kill cancer cells, including chemotherapy-resistant breast cancer cells. Such findings underscore the therapeutic potential of phenolic antioxidants in oncology (Kovalchuk et al., 2013).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-16(26-21-15-9-8-14-20(21)25-2)22(24)23-19-13-7-6-12-18(19)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQYUFUBWOCWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



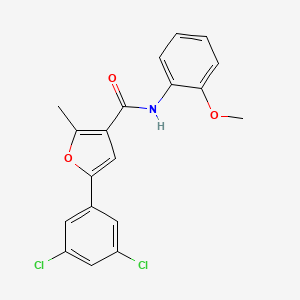
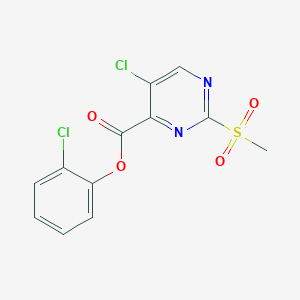
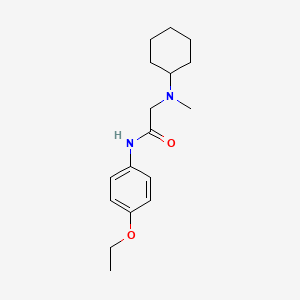
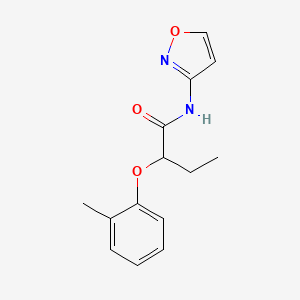
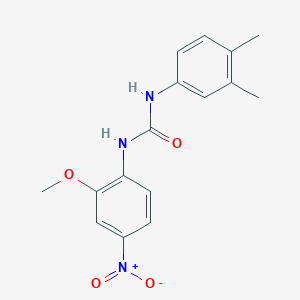
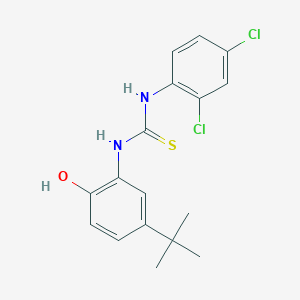
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)
![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)
![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)
![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)
![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)